molecular formula C14H16O3 B14678775 1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 34155-83-4

1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one

Katalognummer: B14678775
CAS-Nummer: 34155-83-4
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: UZSIRLFMNAGZAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its methoxy and dimethyl substitutions on the benzopyran ring, which may influence its chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction may involve the use of methoxy-substituted benzopyran derivatives and ethanone precursors in the presence of catalysts or under specific temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies may explore its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Research may investigate its potential therapeutic effects or its role as a lead compound in drug development.

    Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups may influence its binding affinity to enzymes or receptors, thereby modulating biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(8-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with other benzopyran derivatives, such as:

    Coumarin: Known for its anticoagulant properties.

    Flavanones: Found in various plants and known for their antioxidant activities.

    Spiropyrans: Used in photochromic applications. The uniqueness of this compound lies in its specific substitutions, which may impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

34155-83-4

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

1-(8-methoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-13(10)12(8-11)16-4/h5-8H,1-4H3

InChI-Schlüssel

UZSIRLFMNAGZAL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C(=C1)OC)OC(C=C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.